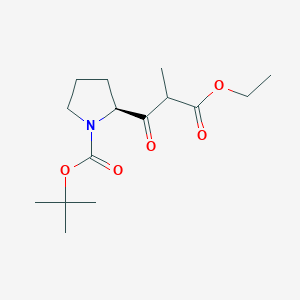![molecular formula C7H13F3N2O2S B11761427 N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C7H13F3N2O2S and a molecular weight of 246.25 g/mol . This compound is known for its unique structural features, including a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:
Starting Materials:
Reaction with Trifluoromethanesulfonamide: The cyclohexylamine is then reacted with trifluoromethanesulfonamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Known for its high physiological activity as a plant growth regulator.
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide: Unique due to its trifluoromethanesulfonamide group, which imparts distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C7H13F3N2O2S |
|---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1 |
InChI Key |
GZWHPKPKHTUWSS-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
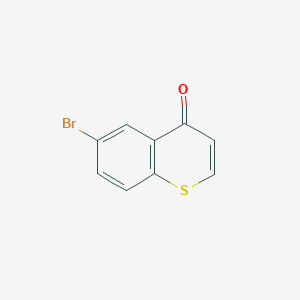
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)
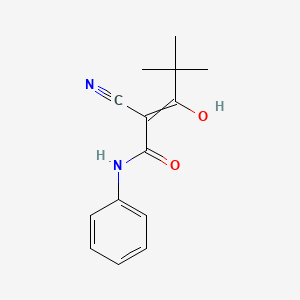


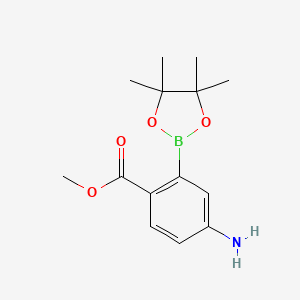
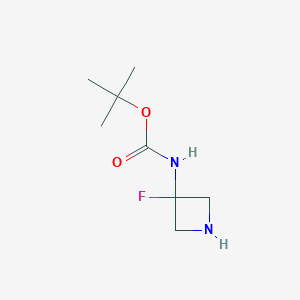
![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
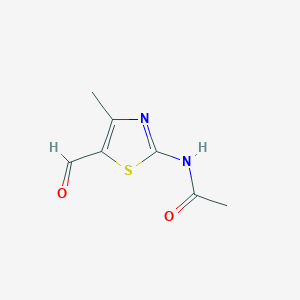
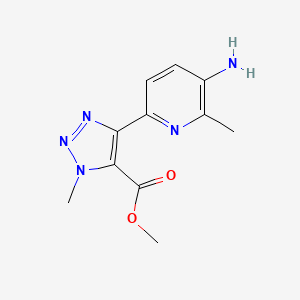
![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
